N-Benzylideneaniline

Description

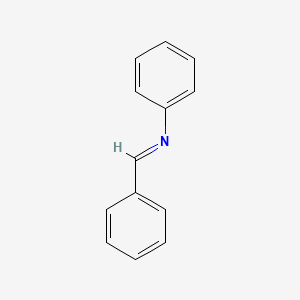

Structure

3D Structure

Properties

IUPAC Name |

N,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEWQKMPXAHFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020626, DTXSID10870599, DTXSID30871760 | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00299 [mmHg] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-51-2, 1750-36-3, 33993-35-0 | |

| Record name | N-Benzylideneaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylideneaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylideneaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N8O50V91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLIDENEANILINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JG410QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of N-Benzylideneaniline

An In-depth Technical Guide to the Physical and Chemical Properties of N-Benzylideneaniline

Introduction

This compound, also known as benzalaniline or N,1-diphenylmethanimine, is an aromatic Schiff base, a class of compounds characterized by the azomethine group (-C=N-).[1] With the chemical formula C₁₃H₁₁N, this compound serves as a crucial intermediate in various fields of organic synthesis and is a model for studying the properties and reactivity of imines.[2] Its applications are found in the synthesis of dyes, pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

This compound is typically a pale yellow to yellow-brown crystalline solid or powder at room temperature.[4][3][5][6] It is generally insoluble in water but shows good solubility in various organic solvents.[3][6][7]

A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁N | [4][8][9] |

| Molecular Weight | 181.23 g/mol | [7][8] |

| Appearance | White to pale yellow or yellow-brown crystalline powder/needles.[4][5][6][7] | [4][5][6][7] |

| Melting Point | 49-54 °C[5][6][7][10] | [5][6][7][10] |

| Boiling Point | 300 °C at 760 mmHg | [6][7][11] |

| Density | 0.956 - 1.045 g/cm³ | [7][10][11] |

| Flash Point | >110 °C (>230 °F)[8][10] | [8][10] |

| Vapor Pressure | 0.002 - 0.00299 mmHg at 25°C | [7][9] |

| pKa | 3.23 ± 0.30 (Predicted) | [4][8] |

| Solubility | Insoluble in water.[6] Soluble in ethanol, diethyl ether, chloroform, methanol, acetic anhydride, and carbon disulfide.[3][6][7][8] | [3][6][7][8] |

| Refractive Index | 1.55 - 1.6118 (estimate) | [7][10][11] |

Crystal Structure

The crystal structure of this compound has been determined, revealing a non-planar conformation. The aromatic rings are inclined to each other, and the torsion angle between the H-C=N plane and the N-phenyl ring is a key structural parameter.[9][12]

| Crystal System Parameter | Value | Reference(s) |

| Space Group | P 1 21/c 1 | [9] |

| a | 11.9503 Å | [9] |

| b | 7.9347 Å | [9] |

| c | 12.1664 Å | [9] |

| β | 118.321 ° | [9] |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the reactivity of the imine (azomethine) functional group.

-

Hydrolysis: As a Schiff base, it is susceptible to hydrolysis, reverting to its parent aldehyde (benzaldehyde) and amine (aniline). This reaction is typically catalyzed by acid or base.

-

Reduction: The C=N double bond can be readily reduced to form N-benzylaniline.

-

Reactivity at the Imine Carbon: The imine carbon is electrophilic and can be attacked by nucleophiles.

-

Coordination Chemistry: The nitrogen atom of the azomethine group possesses a lone pair of electrons, allowing this compound to act as a ligand in the formation of metal complexes.[1][13] For example, it forms a complex with Nickel(II).[13][14]

-

Photocatalysis: this compound and its derivatives can undergo single-electron reduction under visible-light photocatalysis to generate α-amino radical intermediates.[15] These intermediates are valuable in synthetic chemistry for creating new carbon-carbon and carbon-nitrogen bonds, such as in the synthesis of 1,2-diamines.[15]

-

Reaction with Benzyne: It reacts with benzyne to yield N-(o-anilinobenzhydryl)aniline and 5,6-dihydro-5,6-diphenylphenanthridine.[16]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the stretching vibration of the C=N (azomethine) group.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1625 - 1629 | C=N stretching vibration | [13][17] |

| ~3060 | Aromatic =C-H stretching | [13] |

| ~1191 | Ar-N stretching | [13] |

| ~690 | C-H out-of-plane bending (monosubstituted) | [13] |

Upon photoisomerization from the trans to the cis form at low temperatures, changes in the IR spectrum are observed, indicating an increase in the non-coplanarity of the aniline ring with the rest of the molecule.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).[19]

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ~10.0 / 8.44 | Singlet | Azomethine proton (CH=N) | [13][19] |

| ~7.20 - 7.92 | Multiplet | Aromatic protons | [19] |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~193.8 / 160.4 | Azomethine carbon (C=N) | [13][19] |

| ~120.8 - 152.1 | Aromatic carbons | [19] |

UV-Visible Spectroscopy

UV-Vis spectroscopy of this compound in solution reveals absorption bands corresponding to electronic transitions within the molecule. Theoretical studies combining time-dependent density functional theory (TD-DFT) and the polarizable continuum model (PCM) have been used to simulate and interpret its absorption spectrum.[20][21] The spectrum is influenced by the non-planar structure of the molecule, with the aniline ring being twisted out of the plane of the C=N bond.[21] When complexed with nickel, a maximum absorbance is observed at 360 nm.[1][13]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the condensation reaction (a Schiff base reaction) of benzaldehyde and aniline.[1][13][22][23]

Materials:

-

Benzaldehyde (freshly distilled)

-

Aniline (freshly distilled)

-

95% Ethanol or Absolute Ethanol

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer or mechanical stirrer

-

Ice bath

Procedure 1 (Room Temperature): [22][24]

-

In a suitable flask equipped with a stirrer, place one molar equivalent of benzaldehyde.

-

While stirring rapidly, add one molar equivalent of aniline. An exothermic reaction will occur after a few seconds, accompanied by the separation of water.[22]

-

Allow the mixture to stand for approximately 15 minutes.

-

Add ~1.5 to 2 volumes of 95% ethanol (relative to the initial reactants) and stir vigorously for an additional 5-10 minutes.[22][24]

-

Let the mixture stand at room temperature for 10 minutes, during which crystallization should begin.[22][24]

-

Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[24]

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and allow them to air-dry.[24]

-

The crude product can be recrystallized from 85% ethanol to yield pale yellow crystals with a melting point of 50-52 °C.[22][24]

Procedure 2 (With Reflux): [13]

-

Mix equimolar quantities of benzaldehyde and aniline in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to 80 °C and allow it to reflux for four hours.[13]

-

After reflux, pour the hot mixture with fast stirring into a beaker containing absolute ethanol.[13]

-

Induce crystallization by placing the mixture in an ice bath for 30 minutes.[13]

-

Collect the product by filtration, wash, and dry.

Protocol for Spectroscopic Characterization

FTIR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a nujol mull.

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[17]

-

Analyze the resulting spectrum for characteristic peaks, notably the C=N stretch around 1625 cm⁻¹.[13]

NMR Spectroscopy:

-

Dissolve a small amount of the purified this compound (e.g., 40-45 mg) in approximately 0.5 mL of a deuterated solvent, such as CDCl₃, in an NMR tube.[25]

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer (e.g., 400 MHz).[19]

-

Process the spectra and identify the chemical shifts corresponding to the azomethine proton/carbon and the aromatic protons/carbons.

Synthesis of a Nickel(II)-N-Benzylideneaniline Complex[15]

This protocol outlines the use of this compound as a ligand to form a metal complex.

Materials:

-

This compound (synthesized as above)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (dry)

-

Reflux apparatus

Procedure:

-

Prepare a solution of the this compound ligand by dissolving 2 molar equivalents (e.g., 3.625 g, 0.02 mol) in methanol (e.g., 10 mL) in a flask.[13]

-

In a separate flask, dissolve 1 molar equivalent of NiCl₂·6H₂O (e.g., 2.377 g, 0.01 mol) in dry methanol (e.g., 5 mL).[13]

-

Mix the methanolic solutions of the metal salt and the ligand in a larger round-bottom flask equipped for reflux.

-

Heat the mixture to reflux at 80 °C with constant stirring for six hours.[13]

-

After the reaction is complete, the complex can be isolated, purified, and characterized.

References

- 1. iiste.org [iiste.org]

- 2. Atomfair this compound C13H11N CAS 538-51-2 - Atomfair [atomfair.com]

- 3. CAS 538-51-2: this compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound [chemister.ru]

- 7. chembk.com [chembk.com]

- 8. 538-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 538-51-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. arcjournals.org [arcjournals.org]

- 15. BJOC - Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions [beilstein-journals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. rsc.org [rsc.org]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. prepchem.com [prepchem.com]

- 24. prepchem.com [prepchem.com]

- 25. This compound(538-51-2) 1H NMR spectrum [chemicalbook.com]

N-Benzylideneaniline CAS number and structure

An In-depth Technical Guide to N-Benzylideneaniline

Core Substance Identification

CAS Number: 538-51-2[1][2][3][4]

Chemical Structure:

-

Synonyms: Benzalaniline, N-Benzalaniline, Benzylidene-phenyl-amine, N-(Phenylmethylene)benzenamine[6][7]

This compound is a Schiff base formed from the condensation of benzaldehyde and aniline.[8] Its structure features a central imine (C=N) functional group connecting a benzylidene group to a phenyl group.[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 181.23 g/mol | [3][4][9] |

| Appearance | White to pale yellow crystalline powder/solid | [1][2] |

| Melting Point | 52-54 °C | [6] |

| Boiling Point | 300-310 °C at 760 mmHg | [10] |

| Density | 0.956 - 1.045 g/cm³ | |

| Solubility | Soluble in ethanol, ether, chloroform, acetic anhydride. Partly soluble in water. | [2][6] |

| Vapor Pressure | 0.002 - 0.00299 mmHg at 25 °C | [5][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| pKa | 3.23 ± 0.30 (Predicted) | [1] |

| LogP | 2.82 | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Peaks / Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~8.4 ppm (s, 1H, -CH=N-), δ 7.1-7.9 ppm (m, 10H, Ar-H) | [11] |

| ¹³C NMR (DMSO) | δ ~193.7 ppm (CH=N), δ 116-152 ppm (aromatic carbons) | [12][13] |

| FT-IR | ~1625-1627 cm⁻¹ (C=N stretching) | [13] |

| Mass Spec (EI) | m/z 181 (M+), 180, 77 | [9] |

Experimental Protocols

Synthesis of this compound via Condensation

The most common method for synthesizing this compound is the direct condensation of aniline and benzaldehyde.[14]

Method 1: Room Temperature Reaction with Ethanol

-

Reagents: Benzaldehyde (1.0 mole, 106 g), Aniline (1.0 mole, 93 g), 95% Ethanol (165 cc).[15]

-

Procedure:

-

In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g of freshly distilled benzaldehyde.[15]

-

While stirring rapidly, add 93 g of freshly distilled aniline. An exothermic reaction will occur with the separation of water.[15]

-

Allow the mixture to stand for 15 minutes.[15]

-

Pour the mixture into 165 cc of 95% ethanol in a beaker with vigorous stirring.[15]

-

Crystallization should begin within five minutes. Allow the mixture to stand at room temperature for an additional 10 minutes, followed by 30 minutes in an ice-water bath.[15]

-

Filter the resulting crystals using a Büchner funnel and wash with 50 cc of cold 95% ethanol.[15]

-

Dry the product in the air. The expected yield is 153–158 g (84–87% of the theoretical amount) with a melting point of 52 °C.[15]

-

Method 2: Synthesis with Reflux

-

Reagents: Benzaldehyde (1.025 mmol), Aniline (1.010 mmol), Absolute Ethanol.[12][13]

-

Procedure:

-

Mix equimolar quantities of benzaldehyde and aniline in a round-bottom flask with a reflux condenser and a magnetic stirrer.[12][13]

-

Reflux the mixture at 80 °C for four hours.[13]

-

After reflux, pour the hot mixture into a beaker containing absolute ethanol while stirring rapidly.[13]

-

Induce crystallization by placing the beaker in an ice bath for 30 minutes.[13]

-

Collect the off-white solid product by filtration and dry it in a desiccator over activated silica gel. The reported yield is approximately 84%.[13]

-

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[1][5]

-

Reductive Coupling: Under visible-light photocatalysis, N-benzylidenes can undergo single-electron reduction to form α-amino radical intermediates. These intermediates can participate in radical-radical coupling reactions to synthesize 1,2-diamines, which are important structural motifs in pharmaceuticals and agrochemicals.[16][17]

-

Intermediate for Heterocycles: It is a valuable precursor for synthesizing various heterocyclic compounds.[5]

-

Ligand in Coordination Chemistry: The imine nitrogen can coordinate with metal ions, making it a useful ligand in the preparation of metal complexes.[5][13]

-

Drug Development: Schiff bases, including this compound and its derivatives, have shown a range of biological activities. Studies have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents.[8][18] For instance, in-silico studies have suggested this compound as a potential bone cancer drug candidate.[8]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Photocatalytic Reaction Pathway

This diagram outlines a simplified reaction pathway involving N-benzylidenes in photoredox catalysis to form radical intermediates for further coupling reactions.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 538-51-2: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound 99 538-51-2 [sigmaaldrich.com]

- 5. Atomfair this compound C13H11N CAS 538-51-2 - Atomfair [atomfair.com]

- 6. This compound | 538-51-2 [chemicalbook.com]

- 7. Benzenamine, N-(phenylmethylene)- [webbook.nist.gov]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-N-benzylideneaniline [stenutz.eu]

- 11. This compound(538-51-2) 1H NMR spectrum [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. arcjournals.org [arcjournals.org]

- 14. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. BJOC - Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions [beilstein-journals.org]

- 17. Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of N-Benzylideneaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Benzylideneaniline, a crucial imine in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a Schiff base formed from the condensation of benzaldehyde and aniline. Its conjugated system and the presence of the imine bond give rise to characteristic spectroscopic features. Understanding these features is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide presents a detailed compilation of its spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.47 | s | 1H | Imine proton (-CH=N-) |

| 7.93 | dd | 2H | Aromatic protons (ortho to -CH=N on benzylidene ring) |

| 7.52 - 7.47 | m | 3H | Aromatic protons (meta and para on benzylidene ring) |

| 7.41 | t | 2H | Aromatic protons (meta on aniline ring) |

| 7.27 - 7.21 | m | 3H | Aromatic protons (ortho and para on aniline ring) |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 160.4 | Imine carbon (-CH=N-) |

| 152.0 | Quaternary carbon of aniline ring attached to nitrogen |

| 136.2 | Quaternary carbon of benzylidene ring attached to imine group |

| 131.4 | Aromatic CH (para on benzylidene ring) |

| 129.2 | Aromatic CH (meta on aniline ring) |

| 128.9 | Aromatic CH (ortho on benzylidene ring) |

| 128.8 | Aromatic CH (meta on benzylidene ring) |

| 126.0 | Aromatic CH (para on aniline ring) |

| 120.9 | Aromatic CH (ortho on aniline ring) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1625 | Strong | C=N (imine) stretching vibration[4] |

| ~1570-1600 | Medium-Strong | C=C aromatic ring stretching |

| ~1450-1490 | Medium | C-H bending (alkene) |

| ~1191 | Medium | C-N stretching |

| ~690-760 | Strong | C-H out-of-plane bending (monosubstituted and disubstituted aromatic rings) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of this compound. The data below was obtained in an organic solvent.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| DMSO | ~376, ~386 | Not specified | n-π* and π-π[5] |

| Methanol | 238, 367 | Not specified | π-π and n-π*[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction between benzaldehyde and aniline.[5]

-

Materials: Benzaldehyde (1.0 eq), Aniline (1.0 eq), Ethanol.

-

Procedure:

-

Equimolar amounts of freshly distilled benzaldehyde and aniline are mixed in a round-bottom flask.

-

The mixture is stirred at room temperature. The reaction is often exothermic and proceeds readily.

-

For completion, the mixture can be gently heated under reflux for a short period.

-

Upon cooling, the product, this compound, crystallizes.

-

The solid product is then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded on a thin film of the compound.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty sample holder is recorded first, followed by the spectrum of the sample. The data is typically presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength.

References

N-Benzylideneaniline and its Schiff Base Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Synthesis, Characterization, and Therapeutic Potential

N-benzylideneaniline and its class of Schiff bases represent a cornerstone in synthetic chemistry, renowned for their versatile applications, particularly in the realm of medicinal chemistry and drug development. These compounds, characterized by the azomethine (-C=N-) functional group, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound and its Derivatives

The most common and straightforward method for synthesizing this compound and its derivatives is the condensation reaction between an aniline and a benzaldehyde.[1][2] This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol.[2][3] The formation of the Schiff base is often catalyzed by the addition of a small amount of acid or base, or by heat.[3] Greener synthesis approaches have also been developed, utilizing catalysts like polyethylene glycol (PEG-400) at room temperature or employing solvent-free conditions.[4]

Experimental Protocol: Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is as follows:

-

Reactant Preparation: In a round-bottom flask, combine equimolar quantities of freshly distilled benzaldehyde and aniline.[5] For example, 10.143 ml (1.025 mmol) of benzaldehyde and 9.099 ml (1.010 mmol) of aniline can be used.[3]

-

Reaction Initiation: Stir the mixture at room temperature. The reaction is often exothermic and initiates within a few minutes, as evidenced by the evolution of heat and the separation of water.[3][5]

-

Reaction Completion: The mixture is then typically refluxed for a period of 2 to 4 hours to ensure the reaction goes to completion.[2][3]

-

Crystallization and Purification: After reflux, the reaction mixture is cooled and poured into a beaker containing absolute ethanol.[3] Crystallization can be induced by placing the beaker in an ice bath.[1][3] The resulting crystals are collected by filtration, washed with cold ethanol, and dried.[1] Recrystallization from a solvent like 85% ethanol can be performed to obtain a pure product.[5]

Characterization of this compound Schiff Bases

The structural elucidation of this compound and its derivatives is primarily achieved through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the formation of the Schiff base by identifying the characteristic stretching vibration of the azomethine (C=N) group. This peak typically appears in the range of 1610-1630 cm⁻¹.[3][6][7] The absence of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the successful condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the molecule.

-

¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of this compound is the singlet corresponding to the azomethine proton (-CH=N-). This proton is highly deshielded and typically appears in the region of δ 8.4-10.0 ppm.[3][7][8] The aromatic protons of the two phenyl rings usually appear as multiplets in the range of δ 6.5-8.0 ppm.[3]

-

¹³C NMR: The carbon of the azomethine group gives a characteristic signal in the ¹³C NMR spectrum, typically found in the range of δ 160-194 ppm.[3][7][8]

Other Characterization Techniques

Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the synthesized compounds.[3] UV-Visible spectroscopy can provide information about the electronic transitions within the molecule, with n-π* and π-π* transitions being characteristic.[3]

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signal | Chemical Shift / Wavenumber | Reference(s) |

| FT-IR | C=N stretch | 1625.2 cm⁻¹ | [3][7] |

| ¹H NMR | -CH=N- proton (singlet) | δ 10.0 ppm | [3][7] |

| ¹³C NMR | -CH=N- carbon | δ 193.8 ppm | [3][7] |

Biological Activities and Therapeutic Potential

This compound and its derivatives have garnered significant attention in drug development due to their wide array of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this compound Schiff bases against various cancer cell lines.[9][10] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Apoptosis Induction: Some Schiff base complexes have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[11]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, often in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[11]

-

Enzyme Inhibition and Signaling Pathway Modulation: Certain amino acid Schiff bases have been investigated for their ability to inhibit mitochondrial complex I and hexokinase, targeting the AMPK/mTOR signaling pathway to induce cancer cell death.[12][13] Other derivatives have been identified as inhibitors of the Toll-like receptor 2 (TLR2) through the NF-κB signaling pathway.[14]

Table 2: Anticancer Activity of Selected Schiff Base Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Fe(III) Complex of a Schiff Base | A549 (Lung Carcinoma) | 1.72 µg/ml | [11] |

| Pyrimidine Schiff Base 4 | MCF-7 (Breast Cancer) | 3.14 ± 0.04 | [15] |

| Pyrimidine Schiff Base 4 | HepG-2 (Liver Cancer) | 1.07 ± 0.03 | [15] |

| Pyrimidine Schiff Base 4 | A549 (Lung Carcinoma) | 1.53 ± 0.01 | [15] |

| SMU-A0B13 | TLR2 Inhibition | 18.21 ± 0.87 | [14] |

Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of bacteria and fungi.[2][16] The presence of the azomethine group is considered crucial for their antimicrobial effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the serial dilution technique.[17]

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent like DMF.

-

Serial Dilution: A series of twofold dilutions of the stock solution are prepared in nutrient broth to obtain a range of concentrations.

-

Inoculation: Each dilution is inoculated with a standardized bacterial suspension (e.g., 10⁷ cells/ml).

-

Incubation: The inoculated tubes are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.[17]

Table 3: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound | Microorganism | MIC (µM) | Reference(s) |

| Compound 4h | S. typhi | 12.07 | [18] |

| Compound 4h | S. aureus | 5.88 | [18] |

| Compound 4i | E. coli | 23.30 | [18] |

| Compound 4i | C. albicans | 23.30 | [18] |

| Compound 5a | B. subtilis | 6.25 µg/mL | [19] |

| Compound 5a | E. coli | 3.12 µg/mL | [19] |

Experimental Workflows

The development and evaluation of this compound derivatives for therapeutic applications typically follow a structured workflow.

References

- 1. prepchem.com [prepchem.com]

- 2. jetir.org [jetir.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 7. arcjournals.org [arcjournals.org]

- 8. rsc.org [rsc.org]

- 9. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Anticancer Activity of Novel Schiff Base Co(II) and Fe(III) Complexes: Synthesis, Mechanisms, and Computational Insights [ejchem.journals.ekb.eg]

- 12. mdpi.com [mdpi.com]

- 13. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, structure-activity relationships and preliminary mechanism study of this compound derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nanobioletters.com [nanobioletters.com]

N-Benzylideneaniline: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzylideneaniline, a key intermediate in various organic syntheses. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and illustrates relevant synthetic workflows.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring two phenyl rings and an imine linkage, results in a largely nonpolar character, dictating its solubility in various organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1][2][3] |

| Methanol | Soluble / Partly Soluble[1][4] | |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Halogenated | Chloroform | Soluble[1][4] |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Benzene | Soluble[5] | |

| Acids | Acetic Anhydride | Soluble[1][4] |

| Others | Carbon Disulfide | Soluble[1] |

| Sulfur Dioxide | 113 g/100g at 20°C[2] | |

| Water | Insoluble / Partly Soluble[1][2][4] |

It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, experimental determination of solubility at specific temperatures is recommended.

Experimental Protocols

Determination of Qualitative Solubility

A general procedure for determining the qualitative solubility of an organic compound like this compound is as follows:

-

Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).

-

Agitation: After each addition, vigorously shake the test tube to facilitate dissolution.

-

Observation: Observe the mixture closely. If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble.

-

Temperature Control: For more accurate results, the temperature should be controlled and recorded, as solubility is temperature-dependent.

Synthesis of this compound via Condensation Reaction

The most common method for synthesizing this compound is the condensation reaction between benzaldehyde and aniline. The workflow for this synthesis is a key experimental protocol where solubility plays a crucial role, particularly in the purification step.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Detailed Protocol for Synthesis and Recrystallization:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzaldehyde and aniline.

-

Reaction: Stir the mixture vigorously. The reaction is often exothermic and proceeds readily at room temperature. Gentle heating can be applied to ensure completion.

-

Isolation of Crude Product: Upon completion, the reaction mixture is cooled. The crude this compound may solidify on its own or can be precipitated by adding a small amount of a non-solvent like cold ethanol or by placing the flask in an ice bath.

-

Filtration: The solid crude product is collected by vacuum filtration and washed with a small amount of cold solvent to remove residual reactants.

-

Recrystallization: The crude product is dissolved in a minimum amount of hot ethanol (or another suitable solvent in which it has high solubility at elevated temperatures and low solubility at room temperature). The hot solution is then allowed to cool slowly to room temperature, and finally in an ice bath, to induce the formation of pure crystals.

-

Final Product: The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried.

This recrystallization step is a practical demonstration of the temperature-dependent solubility of this compound in ethanol.

Logical Relationships in Solubility Determination

The process of determining the solubility of an unknown compound often follows a logical progression of tests, starting with water and moving to acidic and basic solutions to classify the compound based on its functional groups. While this compound is a neutral compound, this general workflow is fundamental in chemical analysis.

Logical Flow for Solubility Classification

Caption: A general decision tree for the qualitative solubility analysis of an organic compound.

Conclusion

This compound is a versatile organic compound with a solubility profile that makes it amenable to a variety of common organic solvents. Its high solubility in solvents like ethanol is particularly advantageous for its synthesis and purification via recrystallization. While detailed quantitative solubility data is sparse, the qualitative information and general experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. For applications requiring high precision, it is recommended to experimentally determine the solubility of this compound under the specific conditions of temperature and in the solvent system of interest.

References

N-Benzylideneaniline molecular weight and formula

An In-depth Technical Guide to N-Benzylideneaniline

This guide provides essential information on the molecular properties of this compound, a significant intermediate in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Molecular Data

This compound is an organic compound with well-defined physical and chemical properties. The fundamental molecular data is summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C13H11N | [1][2][3][4] |

| Molecular Weight | 181.23 g/mol | [1][2][3] |

| Linear Formula | C6H5N=CHC6H5 |

Synthesis of this compound

The primary method for synthesizing this compound is through the condensation reaction of benzaldehyde and aniline[4]. This reaction is a classic example of the formation of a Schiff base, where the carbonyl group of an aldehyde or ketone reacts with a primary amine.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Condensation of Benzaldehyde and Aniline

While specific laboratory conditions can vary, a general protocol for the synthesis of this compound involves the following steps:

-

Reaction Setup : Equimolar amounts of benzaldehyde and aniline are typically used. The reaction can be carried out in a suitable solvent, such as ethanol, or neat (without a solvent).

-

Mixing and Reaction : The reactants are combined in a reaction vessel. The mixture may be stirred at room temperature or gently heated to facilitate the condensation reaction. The formation of water as a byproduct drives the reaction forward.

-

Product Isolation : Upon completion of the reaction, the crude product may solidify upon cooling. The solid this compound can then be collected by filtration.

-

Purification : The crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to yield yellowish needle-like crystals[4]. The purity of the final product can be assessed by techniques like melting point determination and spectroscopy.

This guide provides a foundational understanding of the key molecular characteristics and synthesis of this compound. For detailed experimental parameters and safety information, it is essential to consult specific laboratory manuals and safety data sheets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzylideneaniline

Introduction

N-Benzylideneaniline, a Schiff base, is a valuable intermediate in organic synthesis, finding applications in the preparation of various biologically active compounds and as a ligand in coordination chemistry. Its synthesis involves the condensation reaction between benzaldehyde and aniline. This document provides detailed protocols for the synthesis of this compound, covering both conventional and green chemistry approaches, and includes key quantitative data and a visual representation of the experimental workflow.

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the imine product. The reaction is often catalyzed by acid or base, or can proceed thermally.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported protocols for the synthesis of this compound.

| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3][4] | Protocol 4 (Green Chemistry)[5] | Protocol 5[6] |

| Benzaldehyde | 106 g (1 mole) | 0.20 mole | 10.143 ml (1.025 mmol) | Equimolar | 10.6 g |

| Aniline | 93 g (1 mole) | 0.20 mole | 9.099 ml (1.010 mmol) | Equimolar | 9.3 g |

| Solvent | 95% Ethanol (165 cc) | 95% Ethanol (33 cc) | None initially, then Absolute Ethanol (16.5 ml) for crystallization | None (Solvent-free) | None |

| Catalyst | None | None | None | 0.1% FeSO₄[5] | None |

| Reaction Time | 15 min standing | 20 min stirring | 4 hours reflux | 2 min | 5 hours |

| Temperature | Room temp, then ice bath | Room temp, then ice bath | 80°C reflux | Room temp (with pressure) | 125°C |

| Yield | 84-87%[1] | Not specified | 83.986%[3][4] | 57%[5] | 85%[6] |

| Melting Point | 51-52°C[1] | 50-51.5°C[2] | 56.2°C[3][4] | Not specified | 54°C[6] |

| Purification | Recrystallization from 85% ethanol[1] | Recrystallization from 85% ethanol[2] | Crystallization from ethanol[3] | Recrystallization from ethanol[5] | Recrystallization from alcohol[6] |

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard method for the synthesis of this compound with a high yield.

Materials:

-

Benzaldehyde (freshly distilled)

-

Aniline (freshly distilled)

-

95% Ethanol

-

85% Ethanol (for recrystallization)

Apparatus:

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer

-

Beaker (600-cc)

-

Büchner funnel

-

Ice bath

Procedure:

-

In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.

-

While stirring rapidly, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction will occur with the separation of water.[1]

-

Allow the mixture to stand for 15 minutes.[1]

-

Pour the reaction mixture into 165 cc of 95% ethanol in a 600-cc beaker with vigorous stirring.

-

Crystallization should begin within about five minutes. Allow the mixture to stand for 10 minutes at room temperature, and then place it in an ice bath for 30 minutes.[1]

-

Collect the resulting solid mass by suction filtration using a large Büchner funnel, press the crystals to remove excess solvent, and air-dry.

-

For a higher purity product, recrystallize the crude this compound from 85% ethanol.[1]

Protocol 2: Green Chemistry Approach (Solvent-Free)

This protocol offers an environmentally friendly alternative by avoiding the use of solvents and high temperatures.

Materials:

-

Benzaldehyde

-

Aniline

-

FeSO₄ (catalyst)

-

Ethanol (for recrystallization)

Apparatus:

-

Mortar and pestle

Procedure:

-

In a mortar, place equimolar quantities of aniline and benzaldehyde.

-

Add 0.1% of FeSO₄ as a catalyst.[5]

-

Grind the mixture with the pestle, applying pressure. The reaction is governed by the formation of a solid product and water.[5]

-

Continue mixing for approximately 2 minutes.[5]

-

Remove the formed water to prevent hydrolysis of the product.[5]

-

Recrystallize the resulting solid product from ethanol to obtain pure this compound.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the reaction mechanism for the formation of this compound.

Caption: Reaction mechanism for this compound synthesis.

References

Green Synthesis of N-Benzylideneaniline: A Practical Guide to Eco-Friendly Catalysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the environmentally benign synthesis of N-benzylideneaniline, a prominent Schiff base, utilizing eco-friendly catalysts. Traditional methods for imine synthesis often rely on hazardous solvents and harsh reaction conditions. In contrast, the methodologies presented herein employ natural catalysts, solid acid catalysts, and microwave-assisted techniques to promote greener, more sustainable chemical transformations. These approaches offer significant advantages, including high yields, short reaction times, simple work-up procedures, and catalyst recyclability. This guide is intended to facilitate the adoption of these green chemistry principles in both academic and industrial research settings.

Introduction: The Imperative for Green Imine Synthesis

Schiff bases, characterized by the azomethine group (-C=N-), are pivotal intermediates in organic synthesis and are integral to the structure of many biologically active compounds. This compound, a classic example, serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals. The conventional synthesis, a condensation reaction between benzaldehyde and aniline, often involves refluxing in toxic organic solvents with acid catalysts, leading to significant environmental concerns.

The principles of green chemistry advocate for the development of synthetic routes that minimize or eliminate the use and generation of hazardous substances.[1][2] This includes the use of renewable resources, alternative energy sources like microwave irradiation, and catalysts that are non-toxic and recyclable.[3] This application note details several proven green methodologies for the synthesis of this compound, providing researchers with practical and sustainable alternatives.

Experimental Protocols and Quantitative Data

This section outlines detailed experimental procedures for the green synthesis of this compound using various eco-friendly catalysts. The quantitative data for each method are summarized in the subsequent tables for easy comparison.

Protocol 1: Natural Catalyst - Lemon Juice

Citrus fruit juices, rich in citric acid and other organic acids, can serve as effective, biodegradable, and readily available catalysts for organic transformations.[4][5]

Materials:

-

Benzaldehyde (1 mmol)

-

Aniline (1 mmol)

-

Freshly squeezed lemon juice (as catalyst and solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, mix benzaldehyde (1 mmol) and aniline (1 mmol).

-

Add a few drops of freshly squeezed lemon juice to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is formed.

-

Filter the product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Natural Catalyst - Kinnow Peel Powder

Fruit peel waste, often discarded, can be repurposed as a valuable source of natural catalysts due to the presence of various functional groups.[6]

Materials:

-

Benzaldehyde (1 mmol)

-

Aniline (1 mmol)

-

Kinnow peel powder (catalyst)

Procedure:

-

Prepare the catalyst by washing, drying, and grinding Kinnow peels into a fine powder.

-

In a mortar, combine benzaldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of Kinnow peel powder.

-

Grind the mixture at room temperature for the specified time.[7]

-

The reaction proceeds in a solvent-free (neat) condition.

-

After the reaction is complete, as indicated by TLC, extract the product with a suitable solvent (e.g., ethanol).

-

Filter to remove the catalyst.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize from ethanol for purification.

Protocol 3: Solid Acid Catalyst - Amberlyst® 15

Amberlyst® 15 is a strongly acidic, macroreticular polymeric resin that functions as a heterogeneous catalyst, which is easily separable and reusable.[8][9]

Materials:

-

Benzaldehyde (5 mmol)

-

Aniline (5.5 mmol)

-

Amberlyst® 15 (0.2 g)

Procedure:

-

In a nitrogen-dried round-bottom flask, combine benzaldehyde (5 mmol) and aniline (5.5 mmol).[8]

-

Add Amberlyst® 15 (0.2 g) to the mixture.[8]

-

Stir the reaction mixture under solventless conditions at room temperature.[8]

-

Monitor the reaction by TLC.

-

Upon completion, add a suitable solvent (e.g., ethanol) and filter to recover the catalyst.

-

The catalyst can be washed, dried, and reused.

-

The filtrate containing the product is concentrated under reduced pressure.

-

The resulting solid is recrystallized from ethanol.

Protocol 4: Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient method for heating, often leading to significantly reduced reaction times and improved yields.[3][10][11]

Materials:

-

Benzaldehyde (1 mmol)

-

Aniline (1 mmol)

-

(Optional) A catalytic amount of a green catalyst (e.g., cashew shell extract).[11]

Procedure:

-

In a microwave-safe vessel, mix benzaldehyde (1 mmol) and aniline (1 mmol).

-

If using a catalyst, add it to the mixture.

-

Place the vessel in a microwave reactor and irradiate at a specified power and time.

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Dissolve the crude product in a suitable solvent and filter if a solid catalyst was used.

-

Remove the solvent under reduced pressure.

-

Recrystallize the product from ethanol.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from the described green synthesis protocols for this compound.

Table 1: Synthesis using Natural Catalysts

| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Aniline) | Reaction Time | Yield (%) | Reference |

| Lemon Juice | Room Temperature, Solvent-free | 1:1 | 2-5 min | 92 | [4] |

| Kinnow Peel Powder | Room Temperature, Grinding | 1:1 | 3 min | 85 | [6] |

Table 2: Synthesis using a Solid Acid Catalyst

| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Aniline) | Reaction Time | Yield (%) | Reference |

| Amberlyst® 15 | Room Temperature, Solvent-free | 1:1.1 | 2-4 h | 99 | [8] |

Table 3: Microwave-Assisted Synthesis

| Catalyst | Reaction Conditions | Reactant Ratio (Benzaldehyde:Aniline) | Reaction Time | Yield (%) | Reference |

| None (Neat) | Microwave Irradiation | 1:1 | 8 min | High (unspecified) | [10] |

| Cashew Shell Extract | Microwave Irradiation (600W) | 1:1 | 80-120 s | 90-95 | [11] |

Visualizations: Workflow and Catalytic Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual role of eco-friendly catalysts in the synthesis of this compound.

Caption: General experimental workflow for the green synthesis of this compound.

Caption: Conceptual role of an acid catalyst in the formation of this compound.

Conclusion

The transition to green and sustainable synthetic methods is a critical endeavor in modern chemistry. The protocols detailed in this document demonstrate that the synthesis of this compound can be achieved efficiently and with high yields using eco-friendly catalysts and conditions. These methods not only reduce the environmental impact but also offer practical advantages such as operational simplicity and cost-effectiveness. Researchers and professionals in drug development are encouraged to adopt these green alternatives to foster a more sustainable future for the chemical and pharmaceutical industries.

References

- 1. tandfonline.com [tandfonline.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. foodchemistryjournal.com [foodchemistryjournal.com]

- 7. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]

- 8. peerj.com [peerj.com]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-Benzylideneaniline in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-benzylideneaniline, a Schiff base compound, and its derivatives are pivotal intermediates in the synthesis of a diverse array of pharmaceutical compounds. The inherent reactivity of the azomethine (-C=N-) group makes these compounds versatile building blocks for the construction of various heterocyclic systems and other molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the development of potential therapeutic agents, including those with antibacterial, antifungal, antioxidant, and anticonvulsant properties.

Synthetic Protocols for this compound and its Derivatives

The fundamental synthesis of this compound involves the condensation reaction between an aromatic aldehyde, such as benzaldehyde, and a primary aromatic amine, like aniline.[1][2] Various methodologies have been developed to optimize this reaction, ranging from conventional heating to more sustainable "green" chemistry approaches.[3][4]

General Protocol for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker (250 mL)

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) dissolved in ethanol (10 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Green Synthesis of this compound Derivatives using a Natural Catalyst

This protocol outlines an environmentally friendly approach for the synthesis of this compound derivatives using Kinnow peel powder as a biodegradable catalyst.[3][5]

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Substituted Aniline (1.0 mmol)

-

Kinnow peel powder (10 mg) [prepared by washing, drying, and grinding Kinnow peels]

-

Test tube

-

Magnetic stirrer

-

Ethanol (for recrystallization)

Procedure:

-

In a test tube, combine the substituted benzaldehyde (1.0 mmol), substituted aniline (1.0 mmol), and Kinnow peel powder (10 mg).

-

Stir the reaction mixture vigorously at room temperature for approximately 3-5 minutes.

-

Monitor the reaction completion using TLC (mobile phase: hexane:ethyl acetate = 9:1).

-

Upon completion, dissolve the reaction mixture in a minimal amount of hot ethanol.

-

Filter the mixture to remove the catalyst.

-

Allow the filtrate to cool to room temperature to induce crystallization of the product.

-

Collect the purified product by filtration.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound and some of its derivatives, providing a comparative overview of different synthetic approaches.

| Product | Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Yield (%) | M.p. (°C) | Reference |

| This compound | Benzaldehyde | Aniline | Ethanol/Acetic Acid | 2-4 h | ~85 | 51-53 | [2] |

| This compound | Benzaldehyde | Aniline | Kinnow peel powder | 3 min | 85 | 52 | [3][5] |

| (E)-N-(4-methylbenzylidene)aniline | 4-Methylbenzaldehyde | Aniline | Kinnow peel powder | 3 min | 82 | 68-70 | [5] |

| (E)-4-((phenylimino)methyl)phenol | 4-Hydroxybenzaldehyde | Aniline | Kinnow peel powder | 3 min | 78 | 188-190 | [5] |

| (E)-N-(4-methoxybenzylidene)aniline | 4-Methoxybenzaldehyde | Aniline | Kinnow peel powder | 3 min | 75 | 60-62 | [5] |

| (E)-4-methoxy-N-(phenylmethylidene)aniline | Benzaldehyde | 4-Methoxyaniline | Kinnow peel powder | 3 min | 72 | 65-67 | [5] |

Application in the Synthesis of Pharmaceutical Intermediates

This compound and its derivatives are crucial precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Anticonvulsant Agents

Derivatives of this compound have shown promising anticonvulsant activity.[6][7] The synthesis often involves the reaction of a substituted this compound with various reagents to introduce pharmacologically important functional groups.

Experimental Protocol: Synthesis of Isatin-Based Schiff Bases as Anticonvulsant Agents [6]

This protocol describes the synthesis of a series of isatin-based Schiff bases, which have been evaluated for their anticonvulsant properties.

Step 1: Synthesis of the Imine Intermediate

-

A mixture of isatin (1 mmol) and p-aminobenzoic acid (1 mmol) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

Step 2: Amidation to Final Products

-

The imine intermediate (1 mmol) is dissolved in a suitable solvent like DMF.

-

A substituted aniline (1 mmol), dicyclohexylcarbodiimide (DCC, 1.1 mmol), and hydroxybenzotriazole (HOBt, 1.1 mmol) are added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the final amidic derivatives.

Anticonvulsant Activity Screening: The synthesized compounds are typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their anticonvulsant efficacy and neurotoxicity.[6][8]

Synthesis of Heterocyclic Compounds via [3+2] Cycloaddition

The imine functionality of this compound derivatives makes them suitable substrates for cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[9]

Conceptual Workflow for [3+2] Cycloaddition:

Caption: Workflow for the synthesis of heterocyclic compounds via [3+2] cycloaddition.

Mandatory Visualizations

General Synthesis Workflow of this compound Derivatives

The following diagram illustrates the general synthetic pathway and subsequent applications of this compound derivatives in pharmaceutical research.

Caption: General synthesis and application workflow of N-benzylideneanilines.

Logical Workflow for Anticonvulsant Drug Discovery

This diagram outlines the logical steps involved in the discovery of new anticonvulsant agents starting from this compound derivatives.

Caption: Workflow for anticonvulsant drug discovery using N-benzylideneanilines.

Postulated Anti-inflammatory Signaling Pathway

Some this compound derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this proposed mechanism.

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

- 1. jetir.org [jetir.org]

- 2. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Benzylideneaniline Derivatives

Synthesis and Diverse Applications in Research and Development

N-Benzylideneaniline derivatives, a prominent class of Schiff bases, are versatile compounds synthesized through the condensation of substituted anilines and benzaldehydes. The characteristic azomethine group (-CH=N-) imparts a wide range of biological and chemical activities, making them significant intermediates in medicinal chemistry and material science.[1] This document provides detailed protocols for their synthesis and outlines key applications with supporting data.

Part I: Synthesis of this compound Derivatives

The synthesis of this compound is primarily achieved via a condensation reaction. Various methodologies have been developed to improve yields, reduce reaction times, and employ environmentally friendly conditions.

Protocol 1: Conventional Synthesis in Ethanol

This method involves the direct reaction of an aniline and a benzaldehyde in an alcohol solvent.

Materials:

-